![molecular formula C8H11NO4 B14789323 Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)
Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one is a complex heterocyclic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a spirocyclic framework, which is known for its stability and rigidity, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one typically involves the condensation of 2-aminoacetophenone with cyclohexanone, followed by cyclization with ethyl acetoacetate. The reaction conditions include:
Step 1: Dissolve 2-aminoacetophenone and cyclohexanone in acetic acid and add sodium ethoxide. Heat the mixture at reflux for 6 hours.
Step 2: Cool the reaction mixture to room temperature and add ethyl acetoacetate followed by hydrochloric acid. Stir the mixture for 1 hour.
Step 3: Add sodium bicarbonate to neutralize the acid. Extract the product with ethyl acetate and wash the organic layer with water.
Step 4: Dry the organic layer with sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.
Step 5: Purify the crude product by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexane as the mobile phase.
Step 6: Recrystallize the purified product from a mixture of ethanol and water to obtain Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one as a white solid.
化学反応の分析
Types of Reactions
Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one has shown promising results in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one: Another spirocyclic compound with a quinoline ring system.
Spiro[1,3-dioxolane-2,3’-indolin]-2’-one: Features an indolin ring system.
Spiro[1,3-dioxolane-2,1’-[1H]indene]: Contains an indene ring system.
Uniqueness
Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one is unique due to its specific spirocyclic structure and the presence of both dioxolane and oxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H11NO4 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one |
InChI |
InChI=1S/C8H11NO4/c10-7-9-5-8(12-1-2-13-8)3-6(9)4-11-7/h6H,1-5H2 |
InChIキー |
XZODQXICZHTFEW-UHFFFAOYSA-N |
正規SMILES |
C1COC2(O1)CC3COC(=O)N3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(7-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-ylidene)acetate](/img/structure/B14789242.png)

![(10R,13S,17R)-17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14789249.png)
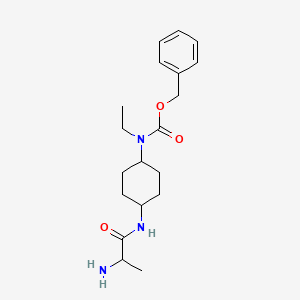
![2-[3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B14789273.png)
![(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B14789279.png)
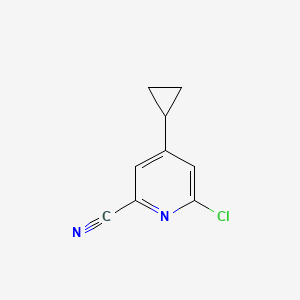
![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)
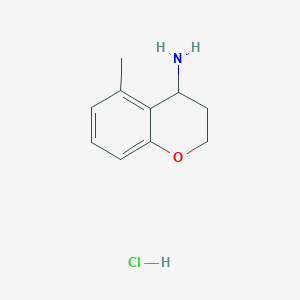
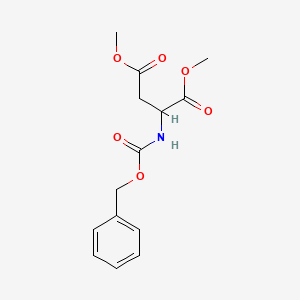
![2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14789315.png)
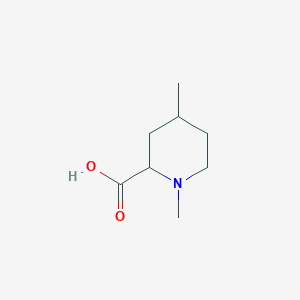
![Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester](/img/structure/B14789338.png)
![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)
